![molecular formula C24H20ClFN4O2S3 B2498083 3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 422299-19-2](/img/structure/B2498083.png)
3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of thiazolopyrimidines, known for their diverse biological activities. The structural uniqueness of this compound lies in its incorporation of both thiazolo[4,5-d]pyrimidin-7-one framework and specific substituents that contribute to its potential biological activities.
Synthesis Analysis
The synthesis of thiazolopyrimidine derivatives often involves the reaction of appropriate precursors under conditions that facilitate the closure of the thiazolopyrimidine ring. For instance, derivatives similar to our compound of interest have been synthesized by reacting substituted aldehydes with thiazolopyrimidinone precursors in the presence of anhydrous sodium acetate and glacial acetic acid (Selvam et al., 2012).
Aplicaciones Científicas De Investigación
Transparent Aromatic Polyimides
Transparent aromatic polyimides, derived from compounds related to 3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one, have been developed. These polyimides exhibit high refractive indices, small birefringences, and good thermomechanical stabilities, making them suitable for applications in high-performance optical materials (Tapaswi et al., 2015).
Antibacterial Agents
New heterocyclic compounds containing a sulfonamido moiety, which are structurally similar to the specified compound, have been synthesized for potential use as antibacterial agents. These compounds have shown significant antibacterial activity in initial tests, highlighting their potential in medical applications (Azab et al., 2013).
Antitumor and Antibacterial Agents
Novel pyrrolo[2,3-d]pyrimidines, analogous to the given compound, have been synthesized as potential inhibitors of thymidylate synthase (TS). These compounds show promise as antitumor and/or antibacterial agents, indicating a potential role in cancer and infectious disease treatments (Gangjee et al., 1996).
Anti-inflammatory and Antinociceptive Activity
Thiazolo[3,2-a]pyrimidine derivatives, structurally related to the given compound, have been designed and synthesized. These compounds demonstrate significant anti-inflammatory and antinociceptive activities, indicating their potential use in pain management and inflammation control (Alam et al., 2010).
Cytotoxic Activity in Cancer Research
Derivatives of 4-thiopyrimidine, similar to the specified compound, have been synthesized and evaluated for cytotoxic activity against various cancer cell lines. These compounds have potential applications in cancer research, particularly in studying the effects on Human umbilical vein endothelial cells (HUVEC) and cancer cell lines like HeLa and K562 (Stolarczyk et al., 2018).
Novel Anticancer Agents
Pyridine-thiazole hybrid molecules, structurally related to the given compound, have been synthesized and shown high antiproliferative activity against various tumor cell lines. These findings suggest their potential as novel anticancer agents (Ivasechko et al., 2022).
Propiedades
IUPAC Name |
3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN4O2S3/c1-14-12-17(8-9-18(14)25)29-21-20(35-24(29)33)22(32)30(16-6-4-15(26)5-7-16)23(27-21)34-13-19(31)28-10-2-3-11-28/h4-9,12H,2-3,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISCYDVTFPQEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)N4CCCC4)C5=CC=C(C=C5)F)SC2=S)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


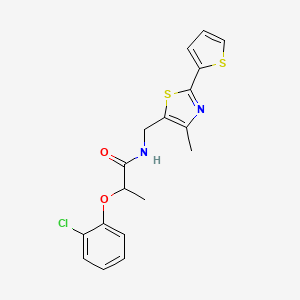
![N-[2-Fluoro-5-[[2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2498003.png)
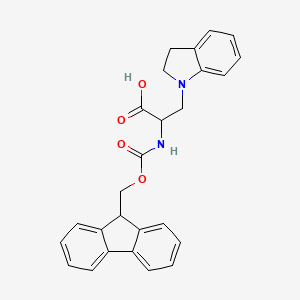
![Methyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2498008.png)
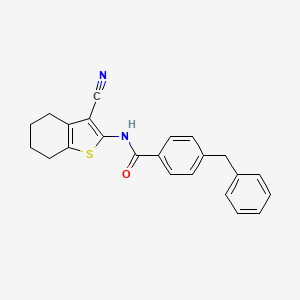

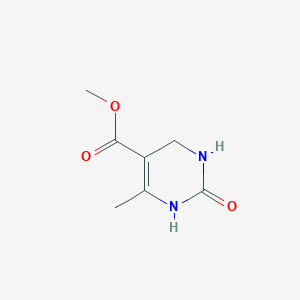
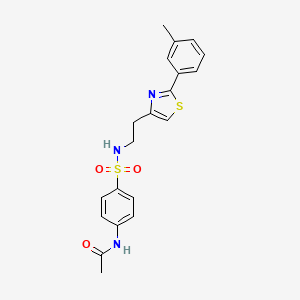

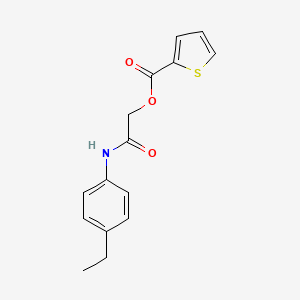
![5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione](/img/structure/B2498019.png)
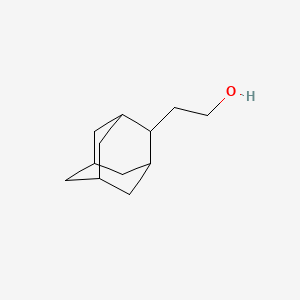
![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2498023.png)